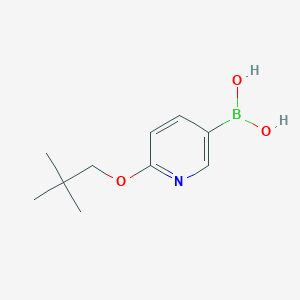

6-(Neopentyloxy)pyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Neopentyloxy)pyridine-3-boronic acid, also known as B-[6-(2,2-Dimethylpropoxy)-3-pyridinyl]boronic acid, is a chemical compound with the molecular formula C10H16BNO3 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used to synthesize N-alkyl-3-boronopyridinium salts by reacting with corresponding alkyl halides .Applications De Recherche Scientifique

6-NOP-3-Boronic Acid has a variety of applications in the scientific research field. It has been used as a catalyst in organic synthesis, particularly in the synthesis of polymers, which are important materials in the field of materials science. It has also been used as a ligand in coordination chemistry and in the synthesis of pharmaceuticals. In addition, 6-NOP-3-Boronic Acid has potential applications in biochemistry and physiology. It has been used as a ligand for the binding of proteins and enzymes, as well as for the inhibition of certain metabolic pathways.

Mécanisme D'action

Target of Action

The primary target of 6-(Neopentyloxy)pyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability in the Suzuki-Miyaura coupling reaction .

Result of Action

The action of this compound results in the formation of carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack can influence its action, efficacy, and stability .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 6-NOP-3-Boronic Acid is its ability to form strong complexes with a variety of organic molecules, which makes it a useful tool in organic synthesis. In addition, 6-NOP-3-Boronic Acid can be used as a ligand for the binding of proteins and enzymes, which can be used to inhibit certain metabolic pathways. However, the biochemical and physiological effects of 6-NOP-3-Boronic Acid are largely unknown, which can make it difficult to predict the effects of 6-NOP-3-Boronic Acid on biological systems.

Orientations Futures

The potential applications of 6-NOP-3-Boronic Acid in biochemistry and physiology are largely unexplored. Future research should focus on the biochemical and physiological effects of 6-NOP-3-Boronic Acid, as well as its potential applications in drug development. In addition, future research should focus on the development of new methods for the synthesis of 6-NOP-3-Boronic Acid, as well as the development of new uses for 6-NOP-3-Boronic Acid in organic synthesis. Finally, further research should be conducted on the potential applications of 6-NOP-3-Boronic Acid in the field of materials science, as well as its potential use in the development of new catalysts and ligands.

Méthodes De Synthèse

6-NOP-3-Boronic Acid can be synthesized in a two-step process. The first step involves the reaction of pyridine with neopentyl alcohol in the presence of a base, such as sodium hydroxide, to form 2-(neopentyloxy)pyridine. This intermediate product can then be reacted with boronic acid in the presence of a catalyst, such as palladium acetate, to form 6-NOP-3-Boronic Acid. This reaction is known as a Suzuki-Miyaura coupling reaction and is widely used in organic synthesis.

Safety and Hazards

Propriétés

IUPAC Name |

[6-(2,2-dimethylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-10(2,3)7-15-9-5-4-8(6-12-9)11(13)14/h4-6,13-14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXSRBSEGSTKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)